

Solubility Profile of 2-(4-Aminophenyl)sulfonylaniline in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Aminophenyl)sulfonylaniline

Cat. No.: B194097

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Disclaimer: Direct quantitative solubility data for **2-(4-Aminophenyl)sulfonylaniline** is not readily available in published literature. This guide provides a comprehensive overview of the solubility profile of its close isomer, 4,4'-diaminodiphenyl sulfone (dapsone), which serves as a valuable proxy for understanding its solubility characteristics. The experimental protocols described herein are broadly applicable for determining the solubility of solid organic compounds.

Introduction

2-(4-Aminophenyl)sulfonylaniline, an isomer of the well-known pharmaceutical compound dapsone, is a molecule of interest in medicinal chemistry and drug development. Understanding its solubility in various organic solvents is crucial for processes such as synthesis, purification, formulation, and analytical method development. This technical guide provides a summary of the available solubility data for the isomeric dapsone and details a standard experimental protocol for solubility determination.

Solubility Data of 4,4'-Diaminodiphenyl Sulfone (Dapsone)

The following tables summarize the quantitative and qualitative solubility of dapsone in a range of organic solvents. This data provides a strong indication of the types of solvents in which **2-**(**4-Aminophenyl)sulfonylaniline** is likely to be soluble.



Table 1: Quantitative Solubility of Dapsone in Various Organic Solvents

Solvent	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)	Mole Fraction (x 10 ⁻⁴)
Dimethyl Sulfoxide (DMSO)	25	49[1]	0.197	187.57
Ethanol	25	10[1]	0.040	-
N-methyl-2- pyrrolidone (NMP)	25	-	-	10.6
4- formylmorpholine (4FM)	25	-	-	<10
Tetraethylene pentamine (TEPA)	25	-	-	~15
Diethylene glycol bis(3- aminopropyl) ether (B3APE)	25	-	-	~150

Data for NMP, 4FM, TEPA, and B3APE was reported as mole fraction at 298.15 K (25 $^{\circ}$ C) in a 2023 study.

Table 2: Qualitative Solubility of Dapsone



Solvent	Solubility Description	
Acetone	Soluble[2][3]	
Methanol	Soluble[2]	
Alcohol	Soluble[2]	
Dilute Hydrochloric Acid	Soluble[2]	
Water	Practically Insoluble[2]	
Fixed and vegetable oils	Insoluble[2]	

Experimental Protocol: Determination of Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.[4][5][6]

3.1. Materials and Apparatus

- 2-(4-Aminophenyl)sulfonylaniline (or appropriate solid)
- Selected organic solvents (analytical grade)
- Glass vials or flasks with screw caps
- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm PTFE)



3.2. Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of the solid compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
 - Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant using a pipette.
 - To remove any remaining solid particles, either centrifuge the supernatant at a high speed or filter it through a syringe filter. This step is critical to avoid overestimation of the solubility.

Analysis:

- Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

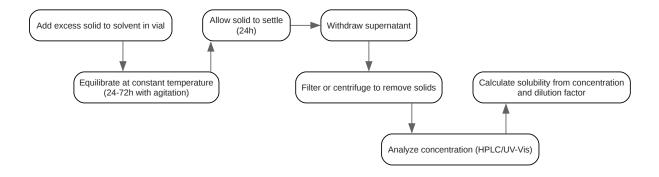
3.3. Data Analysis



- Prepare a calibration curve by plotting the analytical response (e.g., peak area from HPLC)
 versus a series of known concentrations of the compound.
- Use the calibration curve to determine the concentration of the compound in the diluted saturated solution.
- Calculate the solubility by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.



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Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

While specific solubility data for **2-(4-Aminophenyl)sulfonylaniline** remains to be experimentally determined, the provided data for its isomer, dapsone, offers valuable insights into its likely solubility profile. The detailed experimental protocol for the shake-flask method provides a robust framework for researchers to precisely determine the solubility of this and other solid organic compounds in various organic solvents, which is a fundamental parameter in drug development and chemical research.



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